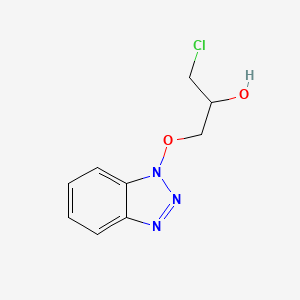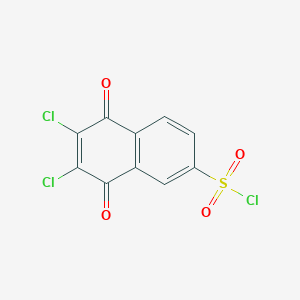![molecular formula C6H11NO B14351703 (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine CAS No. 93555-19-2](/img/structure/B14351703.png)
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine is an organic compound characterized by the presence of an imine group and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide in an S_N2 reaction . The alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or silver oxide (Ag_2O) .
Industrial Production Methods
Industrial production of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine may involve large-scale Williamson ether synthesis, utilizing efficient and cost-effective reagents and conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the imine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amides.
Applications De Recherche Scientifique
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of (1E)-N-[2-(Ethenyloxy)ethyl]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The ether linkage may influence the compound’s solubility and stability, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine: Unique due to its combination of an imine group and an ether linkage.
Ethanolamine: Contains an amine group and an alcohol group, lacking the imine functionality.
Ethylamine: Contains a primary amine group, lacking the ether linkage.
Propriétés
Numéro CAS |
93555-19-2 |
|---|---|
Formule moléculaire |
C6H11NO |
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
N-(2-ethenoxyethyl)ethanimine |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-6-8-4-2/h3-4H,2,5-6H2,1H3 |
Clé InChI |
CVHPYSYIVVIAOD-UHFFFAOYSA-N |
SMILES canonique |
CC=NCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



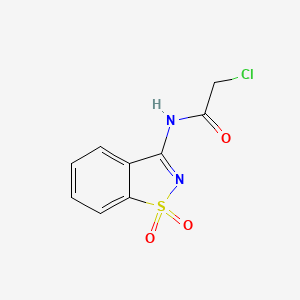
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
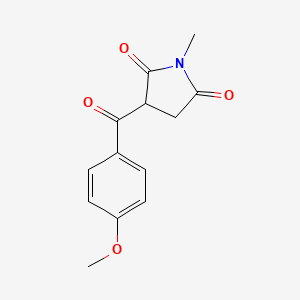

![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
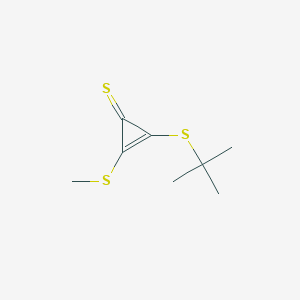
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

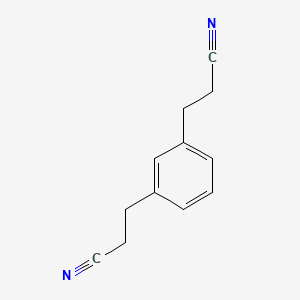
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
